molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1344228
CAS No.: 473737-32-5
M. Wt: 401.3 g/mol
InChI Key: PWAHPHMIXPBBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 473737-32-5) is a brominated spirocyclic compound with the molecular formula C20H21BrN2O2 and a molecular weight of 401.30 g/mol . It features a spiro junction between an indoline and a piperidine ring, with a benzyl carboxylate group at the 1'-position and a bromine substituent at the 6-position of the indoline moiety. This compound is primarily used in medicinal chemistry research, particularly in the development of HIV-1 inhibitors and other therapeutic agents .

Properties

IUPAC Name

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAHPHMIXPBBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Example

Step Reaction Reagents/Conditions Outcome
1 Formation of spiro[indoline-3,4'-piperidine] core Cyclization of indoline precursor with piperidine derivative, acid/base catalyst, reflux in organic solvent Spirocyclic intermediate
2 Selective bromination at 6-position N-bromosuccinimide (NBS), solvent (e.g., CCl4 or DMF), 0–25°C 6-bromospiro intermediate
3 Benzyl carboxylate ester formation Benzyl chloroformate, base (triethylamine), room temperature This compound

Solubility and Stock Solution Preparation

  • The compound has moderate solubility in organic solvents such as DMSO and PEG300.

  • Stock solutions are typically prepared by dissolving the compound in DMSO, followed by dilution with co-solvents like PEG300 and Tween 80 to achieve clear solutions suitable for biological assays.

  • Storage conditions recommend sealed containers at room temperature away from moisture or at -20°C to -80°C for longer stability.

Analytical and Purity Considerations

  • Purity is generally confirmed by chromatographic methods (HPLC) and spectroscopic techniques (NMR, MS).

  • Bromination selectivity and esterification efficiency are critical parameters monitored to ensure the desired substitution pattern and functional group integrity.

Comparative Analysis with Related Compounds

Compound Bromine Position Carboxylate Group Notable Differences
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 4-position Benzyl ester Different bromination site affects reactivity and biological profile
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 7-position Benzyl ester Similar synthetic approach but different regioselectivity in bromination
This compound 6-position Benzyl ester Target compound with specific bromination for unique properties

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C20H21BrN2O2
Molecular Weight 401.3 g/mol
Key Synthetic Steps Spirocyclization, selective bromination, benzyl esterification
Brominating Agent N-bromosuccinimide (NBS) or Br2
Esterification Agent Benzyl chloroformate or benzyl bromide
Solvents Dichloromethane, acetonitrile, DMSO, PEG300
Storage Conditions RT sealed, -20°C to -80°C for long term
Purity Analysis HPLC, NMR, MS

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with three-dimensional proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Variations

Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 438192-14-4)
  • Structural Difference : Bromine at the 5-position instead of the 6-position on the indoline ring.
  • Implications : Altered electronic effects and steric hindrance may influence binding affinity in biological targets. For example, the 5-bromo derivative could exhibit different interactions with enzymes like HIV-1 reverse transcriptase compared to the 6-bromo analog .
  • Availability: Limited commercial stock; primarily used for R&D .
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1243461-51-9)
  • Structural Difference : Bromine at the 7-position.
  • Purity : 95% (similar to the 6-bromo compound) .
  • Safety : Shares identical GHS hazard codes (e.g., P305+P351+P338) with the 6-bromo variant, indicating comparable handling precautions .

Functional Group Modifications

tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 873779-30-7)
  • Structural Differences :
    • tert-Butyl ester instead of benzyl ester at the 1'-position.
    • Oxo group at the 2-position of the indoline ring.
  • The oxo group introduces hydrogen-bonding capabilities, which may enhance binding to proteases or kinases .
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1445603-41-7)
  • Structural Differences :
    • Chlorine replaces bromine at the 6-position.
    • Oxo group at the 2-position.
  • Implications : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic properties, affecting receptor selectivity .

Non-Brominated Analogs

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 167484-18-6)
  • Structural Difference : Lacks bromine at the 6-position.
  • Molecular Formula : C20H22N2O2 (vs. C20H21BrN2O2 for the brominated version).
  • Applications : Serves as a precursor for synthesizing halogenated derivatives. The absence of bromine simplifies synthetic routes but reduces electrophilic reactivity .

Comparative Data Table

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 473737-32-5 Br (6-position) C20H21BrN2O2 401.30 95% HIV-1 inhibitors
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 1243461-51-9 Br (7-position) C20H21BrN2O2 401.30 95% Medicinal chemistry R&D
tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 873779-30-7 Br (5-position), oxo (2-position) C17H20BrN2O3 396.26 97% Protease inhibition studies
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate 167484-18-6 None C20H22N2O2 322.40 98% Synthetic intermediate

Biological Activity

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 473737-32-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C20_{20}H21_{21}BrN2_2O2_2
  • Molecular Weight : 401.3 g/mol
  • CAS Number : 473737-32-5

The compound features a spiro structure that combines an indoline moiety with a piperidine ring, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit potential as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. These compounds enhance the function of defective CFTR channels, crucial for chloride ion transport in epithelial cells.

A study highlighted the structure-activity relationship (SAR) of spiro[piperidine] derivatives, suggesting that modifications to the benzyl and indole components can significantly affect potency and efficacy in activating CFTR channels. For instance, analogs with specific substitutions showed improved EC50_{50} values, indicating enhanced biological activity against CFTR mutants .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. The spiroindoline framework has been associated with various biological activities including cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of intrinsic pathways or modulation of signaling pathways involved in cell proliferation.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, possibly by modulating neurotransmitter systems or reducing inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cystic Fibrosis Potentiation :
    • A series of spiro[piperidine] derivatives were synthesized and tested for their ability to enhance CFTR activity. Notably, compounds with bromine substitutions exhibited significant improvements in chloride conductance when tested in cellular models expressing CFTR mutations .
  • Anticancer Activity :
    • In vitro assays demonstrated that certain derivatives of benzyl spiro[indoline] compounds exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways .
  • Neuroprotection Studies :
    • Research on similar indoline-based compounds indicated their potential to protect neuronal cells from glutamate-induced toxicity. This suggests a promising avenue for further investigation into the neuroprotective capabilities of this compound .

Data Table: Biological Activity Overview

Activity Type Effect Reference
CFTR PotentiationEnhanced chloride conductance
Anticancer ActivityCytotoxicity against cancer cell lines
NeuroprotectionProtection against oxidative stress

Q & A

Basic: What are the recommended synthetic routes for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves spirocyclization of indoline and piperidine precursors under basic or catalytic conditions. For example, analogous spiro[indoline-3,4'-piperidine] derivatives are synthesized via coupling reactions with brominated intermediates, such as 6-bromoindoline, using palladium or iridium catalysts . Reaction optimization should focus on solvent polarity (e.g., DMF or ethanol), temperature (50–100°C), and stoichiometry of reagents to minimize side products like dehalogenated byproducts . Yield improvements (>50%) are reported with controlled anhydrous conditions and inert atmospheres .

Basic: How can researchers purify and validate the structural integrity of this compound?

Methodological Answer:
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Structural validation requires a combination of:

  • NMR : Confirm spirocyclic connectivity via distinct proton environments (e.g., indoline NH at δ 8–9 ppm, piperidine protons at δ 3–4 ppm) .
  • HRMS : Verify molecular ion peaks for C20H21BrN2O2 (expected [M+H]<sup>+</sup> m/z 413.07) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Despite limited toxicological data , assume acute toxicity due to structural analogs (e.g., piperidine derivatives). Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15+ minutes and seek medical evaluation .

Advanced: How does the bromine substituent influence biological activity or binding to molecular targets?

Methodological Answer:
The 6-bromo group enhances steric and electronic interactions with hydrophobic enzyme pockets. For example, brominated spiro[indoline-3,4'-piperidine] derivatives show improved inhibition of kinases (e.g., c-Met) by forming halogen bonds with catalytic lysine residues . Computational docking (e.g., AutoDock Vina) predicts a 20–30% increase in binding affinity compared to non-halogenated analogs . Validate via enzymatic assays (IC50 values) and SPR-based binding kinetics .

Advanced: What strategies resolve contradictions in reported toxicity data for spirocyclic piperidine derivatives?

Methodological Answer:
Discrepancies in toxicity profiles (e.g., "no known hazards" vs. "uninvestigated toxicity" ) arise from structural variability. Mitigate risks via:

  • In Silico Prediction : Tools like ProTox-II or Derek Nexus to flag potential mutagenicity .
  • In Vitro Testing : Ames test for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
  • Dose-Response Studies : Establish LD50 in rodent models for acute toxicity .

Advanced: How can researchers optimize stability during long-term storage?

Methodological Answer:
Degradation pathways include hydrolysis of the benzyl ester or bromine displacement. Stabilize by:

  • Storage Conditions : Argon-sealed vials at –20°C, desiccated .
  • Buffering : Lyophilize with trehalose (1:1 w/w) to prevent pH-driven decomposition .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC-MS to track degradation products .

Advanced: What in vivo models are suitable for studying pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to assess bioavailability. Plasma half-life (t1/2) and tissue distribution (e.g., liver, brain) are quantified via LC-MS/MS .
  • Xenograft Models : Evaluate antitumor efficacy in gastric carcinoma (GTL-16) xenografts, monitoring tumor volume and c-Met phosphorylation .
  • Metabolite Profiling : Identify hepatic metabolites (e.g., debrominated or hydroxylated derivatives) using UPLC-QTOF .

Advanced: How do structural modifications (e.g., carboxylate vs. tert-butyl groups) affect spirocyclic compound reactivity?

Methodological Answer:
The benzyl carboxylate group enhances solubility in polar solvents (e.g., DMSO) compared to tert-butyl analogs, which are more lipophilic . Reactivity differences include:

  • Nucleophilic Substitution : Bromine at C6 is more labile in benzyl derivatives due to electron-withdrawing effects .
  • Catalytic Hydrogenation : Benzyl groups are cleaved under H2/Pd-C, enabling post-synthetic modifications .

Advanced: What computational methods predict the compound’s interaction with epigenetic targets like HDACs?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to HDAC6 using CHARMM forcefields. Focus on zinc-binding domain interactions .
  • QSAR Models : Correlate substituent electronegativity (e.g., bromine) with HDAC inhibition (R<sup>2</sup> > 0.85) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine vs. chlorine substitutions to optimize inhibitor design .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:
Scale-up challenges include poor mixing and exothermic side reactions. Optimize via:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce reaction time .
  • Catalyst Screening : Test Pd-Xantphos or Ir-catalysts for higher turnover numbers (TON > 100) .
  • Byproduct Recycling : Use scavenger resins (e.g., QuadraSil<sup>®</sup> AP) to remove unreacted brominated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.